Cas no 1807292-57-4 (4-Cyano-3-hydroxy-5-methylbenzoic acid)

4-Cyano-3-hydroxy-5-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-Cyano-3-hydroxy-5-methylbenzoic acid
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- インチ: 1S/C9H7NO3/c1-5-2-6(9(12)13)3-8(11)7(5)4-10/h2-3,11H,1H3,(H,12,13)
- InChIKey: HYZJYLJFCKXWKR-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C(=O)O)C=C(C)C=1C#N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 81.3
4-Cyano-3-hydroxy-5-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010011961-500mg |
4-Cyano-3-hydroxy-5-methylbenzoic acid |
1807292-57-4 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A010011961-250mg |
4-Cyano-3-hydroxy-5-methylbenzoic acid |
1807292-57-4 | 97% | 250mg |
$484.80 | 2023-09-03 | |
Alichem | A010011961-1g |
4-Cyano-3-hydroxy-5-methylbenzoic acid |
1807292-57-4 | 97% | 1g |
$1579.40 | 2023-09-03 |
4-Cyano-3-hydroxy-5-methylbenzoic acid 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
4-Cyano-3-hydroxy-5-methylbenzoic acidに関する追加情報
Introduction to 4-Cyano-3-hydroxy-5-methylbenzoic acid (CAS No. 1807292-57-4)
4-Cyano-3-hydroxy-5-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1807292-57-4, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This benzoic acid derivative features a cyano group at the 4-position, a hydroxyl group at the 3-position, and a methyl group at the 5-position, which collectively contribute to its unique chemical properties and biological activities. The compound's structural configuration not only makes it a valuable intermediate in synthetic chemistry but also positions it as a potential candidate for further pharmacological exploration.
The molecular structure of 4-Cyano-3-hydroxy-5-methylbenzoic acid (CAS No. 1807292-57-4) consists of a benzene ring substituted with the aforementioned functional groups. The cyano group (-CN) introduces a polar, electron-withdrawing nature to the molecule, enhancing its reactivity in various chemical transformations. The hydroxyl group (-OH) contributes to hydrogen bonding capabilities, which is crucial for interactions with biological targets. Meanwhile, the methyl group (-CH₃) provides steric hindrance and influences the compound's solubility and metabolic stability. These features make it an intriguing subject for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, 4-Cyano-3-hydroxy-5-methylbenzoic acid (CAS No. 1807292-57-4) has been studied for its potential applications in drug discovery and development. Its benzoic acid core is a well-documented scaffold in pharmaceuticals, known for its role in various bioactive molecules. The presence of multiple functional groups allows for diverse modifications, enabling chemists to tailor the compound's properties for specific biological functions. For instance, researchers have explored its derivatives as inhibitors of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
One of the most compelling aspects of 4-Cyano-3-hydroxy-5-methylbenzoic acid (CAS No. 1807292-57-4) is its utility as a building block in the synthesis of more complex molecules. The cyano group can be further functionalized into amides or carboxamides, while the hydroxyl group can undergo etherification or esterification reactions. These transformations have led to the development of novel analogs with enhanced pharmacological profiles. For example, studies have demonstrated that certain derivatives of this compound exhibit anti-inflammatory and analgesic effects comparable to existing drugs but with improved selectivity and reduced side effects.
The hydroxyl and methyl substituents on the benzene ring also contribute to the compound's interaction with biological targets. The hydroxyl group can form hydrogen bonds with amino acid residues in protein binding pockets, improving binding affinity. The methyl group, on the other hand, can modulate steric interactions, influencing how the molecule fits into a target site. These features have been exploited in structure-based drug design approaches, where computational modeling is used to predict how modifications to 4-Cyano-3-hydroxy-5-methylbenzoic acid (CAS No. 1807292-57-4) will affect its binding affinity and selectivity.
Recent advancements in synthetic methodologies have further expanded the potential applications of 4-Cyano-3-hydroxy-5-methylbenzoic acid (CAS No. 1807292-57-4). Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of aryl or heteroaryl groups at various positions on the benzene ring. These reactions have been instrumental in generating libraries of derivatives for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates.
The compound's stability under various conditions has also been a focus of research. Studies have shown that 4-Cyano-3-hydroxy-5-methylbenzoic acid (CAS No. 1807292-57-4) maintains its integrity under moderate temperatures and acidic or basic conditions, making it suitable for industrial-scale synthesis without significant degradation. This stability is critical for pharmaceutical applications where consistency in purity and reactivity is paramount.
In conclusion,4-Cyano-3-hydroxy-5-methylbenzoic acid (CAS No. 1807292-57-4) represents a promising scaffold for drug discovery and development due to its unique structural features and reactivity profile. Its benzoic acid core combined with functional groups such as cyano, hydroxyl, and methyl provides multiple opportunities for chemical modification and biological exploration. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in pharmaceutical chemistry.
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